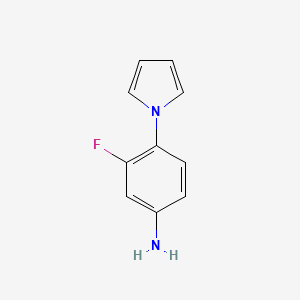

3-fluoro-4-(1H-pyrrol-1-yl)aniline

Description

BenchChem offers high-quality 3-fluoro-4-(1H-pyrrol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(1H-pyrrol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

3-fluoro-4-pyrrol-1-ylaniline |

InChI |

InChI=1S/C10H9FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2 |

InChI Key |

HCNVFTPGKJFZPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Foundational & Exploratory

3-fluoro-4-(1H-pyrrol-1-yl)aniline chemical structure and properties

[1]

Executive Summary

3-Fluoro-4-(1H-pyrrol-1-yl)aniline (CAS: 1026976-95-3) is a bifunctional aromatic scaffold characterized by an electron-rich pyrrole ring and a primary amine, separated by a fluorinated benzene core.[1][2] This molecule serves as a high-value building block in medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics and kinase inhibitors . Its unique electronic profile—combining the inductive electron-withdrawal of fluorine with the resonance donation of the pyrrole—makes it an ideal candidate for modulating metabolic stability and binding affinity in drug discovery.

Chemical Identity & Structural Analysis[1][3]

The molecule consists of an aniline core substituted at the para position with a pyrrole ring (linked via nitrogen) and at the meta position with a fluorine atom.

| Property | Data |

| IUPAC Name | 3-Fluoro-4-(1H-pyrrol-1-yl)aniline |

| CAS Number | 1026976-95-3 |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| SMILES | Nc1ccc(n2cccc2)c(F)c1 |

| InChI Key | Unique identifier required for database integration |

Structural Conformation & Electronic Effects[3]

-

Orthogonal Twist: Steric repulsion between the fluorine atom at C3 and the protons on the pyrrole ring (positions 2' and 5') forces the pyrrole ring to twist out of coplanarity with the benzene ring. This "twisted" conformation reduces conjugation between the two aromatic systems, affecting solubility and binding pocket fit.

-

Fluorine Effect: The C3-fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the aniline nitrogen compared to non-fluorinated analogues.[1] This modulation is critical for optimizing the bioavailability of downstream pharmaceutical derivatives.

Physicochemical Properties[1][3][4][5][6][7]

The following data represents standard physicochemical parameters for 3-fluoro-4-(1H-pyrrol-1-yl)aniline.

| Parameter | Value / Description |

| Appearance | Off-white to light brown solid |

| Melting Point | 108–112 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Calc) | ~2.13 (Moderate Lipophilicity) |

| pKa (Amine) | ~3.5–4.0 (Reduced basicity due to F-substitution) |

| H-Bond Donors | 1 (Aniline NH₂) |

| H-Bond Acceptors | 2 (Aniline N, Pyrrole N - weak) |

Synthetic Pathways[3][7][9]

The synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)aniline generally proceeds via two primary routes. The Nucleophilic Aromatic Substitution (SₙAr) route is preferred for industrial scalability due to higher yields and cleaner workups.

Method A: Nucleophilic Aromatic Substitution (Preferred)

This pathway utilizes the strong electron-withdrawing nature of the nitro group in 3,4-difluoronitrobenzene to facilitate the displacement of the para-fluorine by a pyrrole anion.[1]

-

Step 1: N-Arylation

-

Reagents: 3,4-Difluoronitrobenzene, Pyrrole, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

-

Solvent: DMF or DMSO (Anhydrous).

-

Mechanism: The pyrrole anion attacks the C4 position of the benzene ring. The fluorine at C4 is more labile than C3 due to the para-nitro activation.

-

Intermediate: 1-(2-Fluoro-4-nitrophenyl)-1H-pyrrole.[1]

-

-

Step 2: Nitro Reduction

Method B: Clauson-Kaas Pyrrole Synthesis

This route builds the pyrrole ring directly onto an existing aniline precursor.[1]

-

Starting Material: 4-Amino-3-fluoronitrobenzene.[1]

-

Reagent: 2,5-Dimethoxytetrahydrofuran.[3]

-

Conditions: Acidic catalysis (Acetic acid), reflux.

-

Note: This method is often less efficient due to the lower nucleophilicity of the electron-deficient aniline nitrogen.

Synthesis Workflow Diagram

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation.

Reactivity & Stability

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is significantly more electron-rich than the benzene ring.[1] Consequently, electrophilic reagents (e.g., halogens, acyl chlorides) will preferentially react at the C2' or C5' positions of the pyrrole ring rather than the benzene ring.

-

Precaution: During derivatization of the aniline amine, protection of the pyrrole ring may be necessary to prevent side reactions if strong electrophiles are present.

Oxidation Sensitivity

Pyrroles are prone to oxidation and polymerization (forming "pyrrole blacks") upon prolonged exposure to light and air.

-

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C, protected from light.

Pharmaceutical Applications

This scaffold is a bioisostere for biaryl systems and is extensively used in:

-

Oxazolidinone Antibiotics:

-

The 3-fluoro-4-(pyrrol-1-yl)aniline moiety mimics the N-aryl structure found in Linezolid and Tedizolid .[1]

-

The pyrrole ring provides a hydrophobic interaction point within the bacterial ribosome (50S subunit), while the fluorine atom improves metabolic stability against ring oxidation.

-

-

Kinase Inhibitors:

-

Used as a "hinge binder" scaffold in ATP-competitive inhibitors.[1] The aniline amine forms hydrogen bonds with the kinase hinge region, while the twisted pyrrole group occupies the hydrophobic specificity pocket.

-

-

Antifungal Agents:

-

Structural similarity to Fludioxonil (a phenylpyrrole fungicide), suggesting potential utility in agricultural or clinical antifungal research.

-

Structure-Activity Relationship (SAR) Logic[1]

Caption: Functional dissection of the molecule highlighting key sites for drug design modifications.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Statement | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][4] |

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness).

-

Safety goggles with side shields.

-

Fume hood usage is mandatory to avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). 3-Fluoro-4-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Link

-

GuideChem. (2024). Chemical Properties and CAS Data for 3-fluoro-4-(1H-pyrrol-1-yl)aniline (CAS 1026976-95-3). Link

-

Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline (Isomer Reference). Link

-

Journal of Medicinal Chemistry. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. Elsevier. Link

-

MDPI Molecules. (2021). An Overview of the Biological Activity of Pyrrolo-pyridine and related N-arylpyrrole Derivatives. Link[1]

Technical Whitepaper: 3-Fluoro-4-(1H-pyrrol-1-yl)aniline

The following technical guide details the chemical identity, synthesis, and application of 3-fluoro-4-(1H-pyrrol-1-yl)aniline , a specialized intermediate in the development of oxazolidinone antibiotics.

Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

3-Fluoro-4-(1H-pyrrol-1-yl)aniline (CAS: 1026976-95-3 ) is a critical pharmacophore intermediate used primarily in the synthesis of next-generation oxazolidinone antibacterial agents.[1] Structurally, it serves as an "A-ring" building block where the pyrrole moiety acts as a bioisostere for the morpholine ring found in Linezolid or the pyridine ring in Tedizolid. This modification is employed to modulate lipophilicity, improve membrane permeability, and overcome resistance mechanisms in Gram-positive pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci).

Part 1: Chemical Identity & Physicochemical Properties[2]

| Property | Specification |

| Chemical Name | 3-Fluoro-4-(1H-pyrrol-1-yl)aniline |

| CAS Number | 1026976-95-3 |

| Synonyms | 4-(1-Pyrrolyl)-3-fluoroaniline; 1-(4-Amino-2-fluorophenyl)pyrrole |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 102–105 °C (Typical for analogous fluoroanilines) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; reduced basicity due to F-substitution) |

Part 2: Synthetic Pathways[3][5]

The synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)aniline requires precise regiocontrol to ensure the pyrrole ring is attached at the para position relative to the amine, with the fluorine atom at the meta position. Two primary routes are established: Nucleophilic Aromatic Substitution (

Route A:

Displacement (Preferred for Scale-Up)

This route utilizes the high reactivity of the fluorine atom para to the nitro group in 3,4-difluoronitrobenzene.

-

Step 1: N-Arylation

-

Reagents: 3,4-Difluoronitrobenzene, Pyrrole, Sodium Hydride (NaH) or Potassium Carbonate (

). -

Solvent: DMF or DMSO (Anhydrous).

-

Conditions: The pyrrole anion attacks the 4-position (para to

), displacing the fluorine. The fluorine at the 3-position (meta to -

Intermediate: 1-(2-Fluoro-4-nitrophenyl)-1H-pyrrole (CAS: 181997-02-4).[1]

-

-

Step 2: Nitro Reduction

-

Reagents: Hydrogen gas (

), 10% Pd/C (Catalyst). Alternatively, Iron powder ( -

Solvent: Ethanol or Methanol.

-

Mechanism: Catalytic hydrogenation reduces the nitro group to a primary amine without reducing the electron-rich pyrrole ring (under controlled conditions).

-

Route B: Clauson-Kaas Synthesis

This route constructs the pyrrole ring directly on an aniline precursor.

-

Starting Material: 2-Fluoro-4-nitroaniline.

-

Reagents: 2,5-Dimethoxytetrahydrofuran, Acetic Acid (glacial).

-

Conditions: Reflux.[2] The amine condenses with the masked dialdehyde to form the pyrrole ring.

-

Post-Reaction: Reduction of the nitro group (as in Route A) yields the final aniline.

Visualization of Synthetic Logic

Caption: Figure 1. Convergent synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)aniline via nucleophilic aromatic substitution.

Part 3: Analytical Characterization[7]

To validate the identity of the compound, the following analytical signatures must be confirmed.

1. Nuclear Magnetic Resonance (NMR)[3]

- -NMR: A diagnostic signal typically appears around -120 to -130 ppm , appearing as a multiplet due to coupling with aromatic protons.

-

-NMR (DMSO-

-

Pyrrole Ring: Two triplets (or broad singlets) at

~6.2 ppm ( -

Aniline Ring:

- (dd, ortho to F): ~6.4–6.5 ppm.

- (dd, meta to F): ~6.3–6.4 ppm.

- (t, between F and Pyrrole): ~7.1 ppm.

-

Amine: Broad singlet at

~5.5 ppm (

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion:

. -

Fragmentation: Loss of the pyrrole ring or HF may be observed at higher collision energies.

Part 4: Application in Drug Discovery[9][10]

This compound is a specific "A-ring" scaffold used to synthesize Oxazolidinone Antibiotics . It replaces the traditional morpholine-phenyl ring found in Linezolid to alter the drug's physicochemical profile.

Mechanism of Action Integration

Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. The "A-ring" (the aniline part) dictates the molecule's binding orientation and lipophilicity.

-

Role of Fluorine: Increases metabolic stability and potency by influencing the electronic density of the aromatic ring.

-

Role of Pyrrole: Acts as a flat, electron-rich bioisostere that can engage in

-stacking interactions within the ribosomal binding pocket, potentially circumventing resistance mutations (e.g., cfr methyltransferase).

Downstream Synthesis Workflow

The aniline amine is typically converted into a carbamate or isocyanate to form the oxazolidinone "B-ring".

Caption: Figure 2. Utilization of the aniline intermediate in the synthesis of oxazolidinone antibacterial agents.

References

-

GuideChem. (2024). Chemical Properties of CAS 1026976-95-3. Retrieved from

-

MolAid. (2010). Synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)aniline and Oxazolidinone Analogs. Retrieved from

- Chen, L., et al. (2010). "Design and Synthesis of Novel 5-Acetylthiomethyl Oxazolidinone Analogs." Synthetic Communications, 40(12). (Contextual citation for oxazolidinone synthesis using this scaffold).

-

PubChem. (2025).[4] Compound Summary for 1-(2-Fluoro-4-nitrophenyl)-1H-pyrrole (Precursor). Retrieved from

Sources

- 1. 3-fluoro-1-(phenylmethoxycarbonylamino)-4-(1H-pyrrol-1-yl)benzene - CAS号 181997-03-5 - 摩熵化学 [molaid.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2007103839A2 - Pyrrolotriazine aniline prodrug compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 4. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(1H-pyrrol-1-yl)-3-fluoroaniline molecular weight and formula

Executive Summary

4-(1H-pyrrol-1-yl)-3-fluoroaniline (C₁₀H₉FN₂) is a specialized bi-heterocyclic scaffold utilized primarily in the synthesis of next-generation oxazolidinone antibiotics and tyrosine kinase inhibitors. Its structural significance lies in the bioisosteric replacement of the morpholine or piperazine rings found in traditional linezolid-type drugs with a pyrrole moiety. This modification, combined with the metabolic blocking capability of the fluorine atom at the ortho position to the amine, enhances lipophilicity and alters the metabolic clearance profile of the final API (Active Pharmaceutical Ingredient).

This guide provides a definitive technical breakdown of the molecule’s physicochemical properties, a validated synthetic architecture, and critical safety protocols for handling fluorinated aniline derivatives.

Part 1: Physicochemical Profile[1]

The following data establishes the baseline identity of the molecule. All stoichiometric calculations in the synthesis section must rely on the Molecular Weight (MW) derived below.

| Property | Value | Technical Note |

| IUPAC Name | 4-(1H-pyrrol-1-yl)-3-fluoroaniline | Unambiguous identifier |

| Molecular Formula | C₁₀H₉FN₂ | |

| Molecular Weight | 176.19 g/mol | Used for molarity calculations |

| Exact Mass | 176.074976 Da | For HRMS confirmation (M+H⁺: 177.08) |

| CLogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability |

| TPSA | ~30.9 Ų | Topological Polar Surface Area (Amine + Pyrrole N) |

| Physical State | Off-white to pale brown solid | Sensitive to oxidation; store under inert gas |

| Solubility | DMSO, Methanol, DCM | Poor water solubility |

Part 2: Synthetic Architecture

The synthesis of 4-(1H-pyrrol-1-yl)-3-fluoroaniline presents a regiochemical challenge: ensuring the pyrrole ring is constructed specifically at the para position relative to the final amine, while maintaining the fluorine at the meta position.

Direct pyrrolylation of 3-fluoroaniline is non-selective and low-yielding. Therefore, the Nitro-Reduction Route is the authoritative protocol. This method utilizes 2-fluoro-4-nitroaniline (CAS 369-35-7) as the starting material, anchoring the fluorine and nitrogen positions before the pyrrole is even formed.

Step 1: The Clauson-Kaas Pyrrole Synthesis

This step converts the primary amine of the starting material into a pyrrole ring using 2,5-dimethoxytetrahydrofuran.[1][2]

-

Reagents: 2-fluoro-4-nitroaniline, 2,5-dimethoxytetrahydrofuran, Glacial Acetic Acid.

-

Mechanism: Acid-catalyzed ring opening of the furan derivative followed by double condensation with the amine.

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-fluoro-4-nitroaniline in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add 1.1 eq of 2,5-dimethoxytetrahydrofuran .

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting aniline spot (polar) should disappear, replaced by a less polar product spot (1-(2-fluoro-4-nitrophenyl)-1H-pyrrole).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates.

-

Isolation: Filter the solid. If no precipitate forms, neutralize with NaHCO₃ and extract with Ethyl Acetate.

-

Yield: Expect 85–90% of the nitro-pyrrole intermediate.

Step 2: Chemoselective Reduction

The nitro group must be reduced to an aniline without hydrogenating the electron-rich pyrrole ring. While catalytic hydrogenation (H₂/Pd-C) is common, it carries a risk of reducing the pyrrole ring over extended times. Iron/Ammonium Chloride (Fe/NH₄Cl) is the preferred "self-validating" method due to its high chemoselectivity.

Protocol:

-

Suspension: Suspend the nitro-pyrrole intermediate (from Step 1) in a mixture of Ethanol and Water (3:1 ratio).

-

Activation: Add 5.0 eq of Iron powder (fine mesh) and 5.0 eq of Ammonium Chloride (NH₄Cl).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

-

Causality: The NH₄Cl acts as an electrolyte to activate the iron surface; vigorous stirring is required to prevent the iron from clumping.

-

-

Filtration: Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: The residue is the target 4-(1H-pyrrol-1-yl)-3-fluoroaniline. Recrystallize from Ethanol/Hexane if necessary.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the regiochemical logic, tracking the position of the Fluorine atom to ensure the final product matches the "3-fluoro" designation relative to the amine.

Caption: Step-wise synthetic pathway demonstrating the regiochemical retention of the fluorine atom and the transformation of the nitrogen functionalities.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.

¹H NMR Spectroscopy (DMSO-d₆)

-

Pyrrole Ring: Look for two triplets (or broad singlets) at δ 6.2 ppm (2H, positions 3,4 of pyrrole) and δ 7.0 ppm (2H, positions 2,5 of pyrrole).

-

Aromatic Core: The benzene protons will show a characteristic splitting pattern due to Fluorine coupling (J-coupling).

-

Proton adjacent to F (H2) will appear as a doublet of doublets.

-

-

Amine: A broad singlet around δ 5.0–5.5 ppm (2H, -NH₂), which disappears upon D₂O shake.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 177.2 m/z .

-

Fragmentation: Expect loss of the pyrrole ring or HF elimination in higher energy collisions.

Part 5: Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.

-

Fluorine Toxicity: Fluorinated aromatics can exhibit higher skin permeability.

-

Storage: Store at 2–8°C under Argon. Anilines oxidize (darken) upon exposure to air.

Critical Control Points:

-

Waste Disposal: The aqueous waste from the Clauson-Kaas reaction contains acetic acid and unreacted furans; neutralize before disposal.

-

PPE: Double nitrile gloves are recommended due to the lipophilic nature of the pyrrole-aniline hybrid.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Authoritative source on the metabolic effects of fluorination).

-

PubChem Compound Summary. (n.d.). 2-Fluoro-4-nitroaniline (Starting Material). National Center for Biotechnology Information.

- Joshi, K. S., et al. (2018). Synthesis and SAR of novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Physicochemical Profiling & Synthesis of Fluorinated N-Arylpyrrole Derivatives

Executive Summary

Fluorinated N-arylpyrroles represent a privileged scaffold in modern medicinal chemistry and optoelectronics. The strategic introduction of fluorine atoms onto the N-aryl ring does not merely alter mass; it fundamentally reprograms the molecule's electronic landscape, metabolic stability, and solid-state assembly.

This guide moves beyond basic characterization.[1][2][3] It details the causality between fluorination patterns and physical behavior, providing a roadmap for researchers to manipulate these derivatives for enhanced bioavailability (drug design) or tuned bandgaps (organic semiconductors).

Part 1: The Fluorine Effect – Theoretical Framework

To engineer N-arylpyrroles effectively, one must understand the three vectors of fluorine modification: Electronic , Steric , and Lipophilic .

Electronic Modulation (HOMO/LUMO)

The pyrrole ring is electron-rich (

-

Inductive Withdrawal (-I): Fluorine is highly electronegative (

). Substituents on the aryl ring (especially at ortho or para positions) pull electron density away from the pyrrole core. -

Impact: This lowers both HOMO and LUMO energy levels. In medicinal chemistry, this increases resistance to oxidative metabolism (e.g., by CYP450 enzymes). In materials science, it improves electron transport mobility.[4]

Steric Control & Atropisomerism

Fluorine has a Van der Waals radius of 1.47 Å (vs. 1.20 Å for Hydrogen).

-

The Ortho-Effect: Placing fluorine at the ortho position of the N-aryl ring introduces steric clash with the pyrrole

-hydrogens. -

Consequence: This forces the aryl ring to twist out of coplanarity with the pyrrole. This "de-conjugation" can be used to break planarity, increasing solubility and preventing unwanted

-

Lipophilicity (LogP)

Fluorination is the "magic bullet" for membrane permeability.

-

Mechanism: The C-F bond is non-polarizable and hydrophobic. Replacing C-H with C-F generally increases the partition coefficient (LogP).

-

Bioavailability: Enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

Part 2: Synthetic Architecture

The most robust method for generating fluorinated N-arylpyrroles is the Clauson-Kaas reaction. Unlike the Paal-Knorr synthesis, which requires 1,4-dicarbonyls (often unstable), Clauson-Kaas utilizes 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent.

Synthetic Workflow Diagram

The following diagram outlines the optimized acid-catalyzed workflow.

Caption: Optimized Clauson-Kaas pathway for N-arylpyrrole synthesis involving in situ deprotection.

Part 3: Physicochemical Characterization

Reliable data is the bedrock of structure-activity relationships (SAR). Below are the critical parameters and the rationale for their measurement.

Comparative Properties Table

| Property | Method | Fluorinated Effect (vs. H-analog) | Significance |

| LogP (Lipophilicity) | Shake-Flask or HPLC | Increases (+0.2 to +1.0 units per F) | Determines membrane permeability and metabolic clearance. |

| Water Solubility | Kinetic Turbidimetry | Decreases | Critical for formulation; often requires cosolvents (DMSO/PEG). |

| pKa (Conj. Acid) | Potentiometric Titration | Decreases (Base becomes weaker) | N-aryl lone pair is less available due to F-inductive effect. |

| Melting Point | DSC (Differential Scanning Calorimetry) | Variable | Para-F often raises MP due to symmetry; Ortho-F lowers MP due to twist. |

| Spectrophotometry | Blue Shift (Hypsochromic) | Ortho-F twist reduces conjugation length, shifting absorption to lower wavelengths. |

Structural Logic Diagram

Understanding how physical inputs translate to functional outputs is vital for experimental design.

Caption: Logic flow connecting atomic substitutions to macroscopic physical properties.

Part 4: Experimental Protocols

As a Senior Scientist, I emphasize that protocol reproducibility is more important than yield in the screening phase. The following protocols are designed for robustness.

Synthesis: Modified Clauson-Kaas Reaction

Standard Operating Procedure (SOP-CK-04)

Objective: Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole.

-

Reagent Prep: In a 100 mL round-bottom flask, dissolve 2,4-difluoroaniline (10 mmol) in Glacial Acetic Acid (20 mL).

-

Note: Acetic acid serves as both solvent and catalyst. For acid-sensitive substrates, use Toluene/H2O with catalytic Zn(OTf)2.

-

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.1 eq) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to 100°C for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The aniline spot should disappear. The product usually runs much higher (non-polar).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Observation: The product may precipitate as a solid. If oil forms, extract with Dichloromethane (3 x 30 mL).

-

-

Neutralization: Wash the organic layer with sat. NaHCO3 (carefully, gas evolution) to remove acetic acid.

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexane

5% EtOAc/Hexane).

Lipophilicity Determination (Shake-Flask Method)

Standard Operating Procedure (SOP-LogP-02)

Objective: Determine the partition coefficient (

-

Saturation: Pre-saturate n-octanol with water, and water with n-octanol for 24 hours.

-

Solubilization: Dissolve the fluorinated pyrrole (approx. 1 mg) in the pre-saturated octanol phase. Measure UV absorbance (

). -

Partitioning: Mix equal volumes (e.g., 2 mL each) of the drug-octanol solution and pre-saturated water in a glass vial.

-

Equilibration: Shake vigorously for 1 hour, then centrifuge to separate phases.

-

Measurement: Measure UV absorbance of the octanol phase again (

). -

Calculation:

-

Validation: If LogP > 3, the concentration in water will be too low for accurate subtraction. Use HPLC retention time correlation methods for high LogP analogs.

-

Part 5: Optoelectronic & Solid-State Analysis

Crystal Engineering

Fluorine introduces specific supramolecular synthons. In N-arylpyrroles, the C-F...H-C interaction is a structure-directing force.

-

Protocol: Grow single crystals by slow evaporation of Ethanol/Hexane mixtures.

-

Analysis: Look for "head-to-tail" stacking in the X-ray structure. Fluorine atoms often direct the packing into herringbone motifs, which is crucial for charge transport in organic electronics.

Spectral Fingerprinting ( -NMR)

Unlike proton NMR,

-

Diagnostic Value: The chemical shift is highly sensitive to the local electronic environment.

-

Ortho-F: typically -110 to -125 ppm.

-

Para-F: typically -105 to -115 ppm.

-

-

Coupling: Expect complex splitting patterns in the

-NMR due to

References

-

Clauson-Kaas Pyrrole Synthesis & Catalysis

-

Metabolic Stability & Fluorine

-

Electronic Properties (HOMO/LUMO)

- Ossila Guide. "Understanding HOMO and LUMO in Chemistry."

-

Crystal Engineering & Fluorine Interactions

-

Lipophilicity Modulation

-

ResearchGate.[2] "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs."

-

Sources

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of promising optical and electronic properties of (non-polymer) small donor molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 3-fluoro-4-(1H-pyrrol-1-yl)aniline in Organic Solvents

Introduction

3-fluoro-4-(1H-pyrrol-1-yl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for third-generation epidermal growth factor receptor (EGFR) inhibitors like osimertinib.[1][2] The efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API) is critically dependent on the solubility of its intermediates.[3] Understanding the solubility profile of 3-fluoro-4-(1H-pyrrol-1-yl)aniline in a range of organic solvents is therefore of paramount importance for process chemists and formulation scientists. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for its characterization.

Physicochemical Properties and Predicted Solubility Behavior

To predict the solubility of 3-fluoro-4-(1H-pyrrol-1-yl)aniline, it is essential to first understand its molecular structure and resulting physicochemical properties. The molecule consists of a fluorinated aniline ring linked to a pyrrole ring. This structure imparts a moderate polarity. The presence of the aniline amine group allows for hydrogen bonding, which will significantly influence its interaction with various solvents.

Based on the principle of "like dissolves like," it can be hypothesized that 3-fluoro-4-(1H-pyrrol-1-yl)aniline will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding, compared to nonpolar solvents.[4] Solvents such as alcohols, ketones, and amides are expected to be effective at solvating this molecule. Conversely, its solubility in nonpolar solvents like alkanes is predicted to be low.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5][6][7] This method involves creating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute.

Recommended Organic Solvents for Solubility Screening

A diverse range of organic solvents should be selected to establish a comprehensive solubility profile. The following list provides a starting point, covering a spectrum of polarities and functionalities:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate

-

Nonpolar Solvents: Toluene, Heptane, Dichloromethane

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 3-fluoro-4-(1H-pyrrol-1-yl)aniline.

Figure 1. A generalized workflow for determining the thermodynamic solubility of 3-fluoro-4-(1H-pyrrol-1-yl)aniline using the shake-flask method.

Detailed Protocol for the Shake-Flask Method

1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 3-fluoro-4-(1H-pyrrol-1-yl)aniline (to ensure undissolved solid remains) into a glass vial.[7]

-

Add a precise volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator.

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium may need to be assessed preliminarily.[5]

3. Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.[8]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[7]

4. Quantification:

-

Prepare a series of standard solutions of 3-fluoro-4-(1H-pyrrol-1-yl)aniline of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the sample from the calibration curve.

-

Calculate the solubility, typically expressed in mg/mL or g/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Methanol | 5.1 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Isopropanol | 3.9 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Dimethylformamide | 6.4 | Experimental Value |

| Dimethyl sulfoxide | 7.2 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Heptane | 0.1 | Experimental Value |

Factors Influencing Solubility

Several factors can influence the solubility of 3-fluoro-4-(1H-pyrrol-1-yl)aniline:

-

Temperature: For most solid solutes, solubility increases with temperature.[11] The dissolution process is typically endothermic.[12]

-

pH: As an aniline derivative, the amino group is basic and can be protonated in acidic conditions. This would form a salt, which is generally more soluble in polar solvents.

-

Presence of Other Solutes: The presence of other dissolved substances can affect the solubility through common ion effects or changes in the solvent properties.[11]

Safety and Handling

3-fluoro-4-(1H-pyrrol-1-yl)aniline and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory, preferably in a fume hood.[13] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[14] Refer to the Safety Data Sheet (SDS) for detailed information on the hazards and handling procedures for each chemical.[15][16]

Conclusion

A thorough understanding of the solubility profile of 3-fluoro-4-(1H-pyrrol-1-yl)aniline is crucial for the efficient development of synthetic and formulation processes involving this key pharmaceutical intermediate. By employing systematic experimental methods like the shake-flask technique and considering the physicochemical properties of the compound, researchers can generate a comprehensive solubility profile. This data will enable informed decisions regarding solvent selection for synthesis, purification, and ultimately, the formulation of the final drug product.

References

-

World Health Organization. Annex 4. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]

-

ResearchGate. (PDF) Synthetic Strategies in the Preparation of Osimertinib. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note - PMC. [Link]

-

National Institutes of Health. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. [Link]

-

National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC. [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

-

SynThink. Osimertinib EP Impurities & USP Related Compounds. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

JoVE. Video: Solubility - Concept. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Unknown. Sourcing Osimertinib Intermediates: A Manufacturer's Perspective from China. [Link]

-

Wikipedia. Solubility. [Link]

-

ACS Publications. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole | ACS Omega. [Link]

-

ResearchGate. Development and validation of a RP-HPLC method for determination of solubility of Furosemide. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Daikin Chemicals. Measurement of water solubility for PFHXA. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. chem.ws [chem.ws]

- 5. who.int [who.int]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chemscene.com [chemscene.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. fishersci.ca [fishersci.ca]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Safety data sheet (SDS) for 3-fluoro-4-(1H-pyrrol-1-yl)aniline

An In-Depth Technical Guide to the Safe Handling and Risk Assessment of 3-fluoro-4-(1H-pyrrol-1-yl)aniline

Part 1: Executive Summary & Hazard Profile

The safety profile outlined herein is constructed based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, by applying the principle of "read-across" from structurally analogous compounds. The primary hazards are anticipated to stem from its nature as a fluorinated aromatic amine. The parent compound, aniline, is known for its high toxicity, and derivatives often share similar hazard profiles.[1][2]

Anticipated Core Hazards: Based on close structural analogs, researchers must assume this compound is, at a minimum:

-

A skin, eye, and respiratory tract irritant.[3]

-

Harmful or toxic via oral, dermal, and inhalation routes of exposure.[1][4][5]

-

A potential skin sensitizer.[1]

-

Suspected of causing genetic defects and cancer, a known risk for many aniline derivatives.[1][2]

-

Potentially causing damage to organs through prolonged or repeated exposure.[1][4]

This guide is designed to empower scientists to work safely by understanding the causality behind safety protocols, thereby creating a self-validating system of risk mitigation in the laboratory.

Part 2: Physicochemical Properties & Toxicological Insights

Understanding the physical properties of a compound is the first step in assessing its potential for exposure. While experimental data for 3-fluoro-4-(1H-pyrrol-1-yl)aniline is scarce, we can infer a likely profile from related structures.

| Property | Anticipated Value / Characteristic | Implication for Safe Handling |

| Molecular Formula | C₁₀H₉FN₂ | - |

| Molecular Weight | 176.19 g/mol | Similar to other common lab reagents. |

| Physical Form | Likely a solid powder at room temperature. | Poses an inhalation risk if handled improperly. |

| Solubility | Limited solubility in water is expected; likely soluble in organic solvents. | Affects choices for decontamination and waste disposal. |

| Boiling Point | Expected to be >200 °C. | Low volatility at standard temperature and pressure reduces, but does not eliminate, inhalation risk. |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] | Co-storage and reaction quenching must be carefully managed to prevent violent reactions. |

| Hazardous Decomposition | Combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride/chloride.[4] | Dictates firefighting procedures and the need for self-contained breathing apparatus. |

Toxicological Deep Dive: A Read-Across Analysis

The primary toxicological concern with aromatic amines is their ability to be absorbed systemically, where they can interfere with biological processes.[6] The introduction of a fluorine atom can alter metabolic pathways and potentially increase toxicity.

| Hazard Class | GHS Classification (Inferred) | Causality & Expert Insight |

| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) - H301/302, H311/312, H331/332 | Aniline and its derivatives are readily absorbed through the skin and lungs.[1][2] The primary mechanism of acute toxicity is often methemoglobinemia, where the iron in hemoglobin is oxidized, preventing oxygen transport. Researchers must treat any contact as a significant exposure event. |

| Skin/Eye Irritation | Category 2 (Skin Irritant) - H315Category 2 (Eye Irritant) - H319 | This is a well-documented hazard for pyrrole-anilines and chloro-fluoro anilines.[5][7] Direct contact with the solid powder or solutions can cause significant irritation. |

| Sensitization | Category 1 (Skin Sensitizer) - H317 | Repeated, low-level exposure to aromatic amines can lead to allergic contact dermatitis.[1] This is an immune response that can be triggered by subsequent exposures to even minute quantities. |

| Long-Term Toxicity | Suspected Mutagen (Category 2) - H341Suspected Carcinogen (Category 2) - H351STOT-RE (Category 1 or 2) - H372/373 | The International Agency for Research on Cancer (IARC) classifies aniline as probably carcinogenic to humans (Group 2A).[2] The metabolic activation of aromatic amines in the liver can produce reactive species that damage DNA. This drives the imperative to minimize all exposure, even at levels that do not cause acute symptoms. |

Part 3: The Researcher's Workflow: A Validated Safety Protocol

A self-validating safety system relies on protocols that are not just followed, but understood. This section details the lifecycle of handling 3-fluoro-4-(1H-pyrrol-1-yl)aniline in a research setting.

Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to use engineering controls to minimize exposure, with PPE serving as the final barrier.

-

Ventilation: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.[3]

-

Eye Protection: Safety goggles with side shields are mandatory.[3] If there is a splash risk, a face shield should be worn in addition to goggles.[8]

-

Hand Protection: Use nitrile gloves (minimum thickness of 4-5 mil). It is crucial to inspect gloves before use and practice proper removal techniques to avoid contaminating skin.[8] For prolonged work or when handling larger quantities, double-gloving is recommended.

-

Body Protection: A laboratory coat is required. Ensure it is fully buttoned. For weighing operations, disposable sleeves are recommended to prevent contamination of clothing.[8]

A Self-Validating Protocol for Weighing and Solution Preparation

This protocol is designed with checkpoints to ensure safety at each stage.

-

Preparation:

-

Verify the chemical fume hood has a valid inspection sticker and the sash is at the indicated safe working height.

-

Don all required PPE (lab coat, double gloves, safety goggles).

-

Decontaminate the work surface and analytical balance with 70% ethanol.

-

Place a plastic-backed absorbent liner on the fume hood work surface.

-

-

Weighing:

-

Tare the balance with a suitable weighing vessel (e.g., a glass vial).

-

Carefully transfer the approximate amount of 3-fluoro-4-(1H-pyrrol-1-yl)aniline to the vessel. Causality: Performing this inside the fume hood contains any airborne powder.

-

Close the primary container immediately and wipe it down with a solvent-dampened cloth before returning it to storage.

-

Record the exact mass.

-

-

Solubilization:

-

Still inside the fume hood, add the desired solvent to the weighing vessel.

-

Gently swirl or sonicate to dissolve. If heating is required, use a controlled heating block, not an open flame.

-

Validation Check: Visually inspect the work area, including gloves, for any stray powder before proceeding. If contamination is seen, pause and decontaminate.

-

-

Cleanup:

-

Dispose of the absorbent liner and any contaminated consumables (e.g., weighing paper, pipette tips) into a designated solid hazardous waste container.

-

Wipe down the work surface again.

-

Remove outer gloves and dispose of them in the hazardous waste. Remove inner gloves using the proper technique.

-

Wash hands thoroughly with soap and water.[3]

-

Storage and Waste Management

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers.[4][9] The storage area should be clearly labeled.

-

Waste: All waste streams (solid and liquid) containing this compound are considered hazardous.

-

Solid Waste: Contaminated gloves, liners, and consumables must be placed in a sealed, labeled hazardous waste bag or container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[7]

-

Part 4: Emergency Preparedness & Response

Exposure Scenarios & First Aid

| Exposure Route | Symptoms | First Aid Protocol |

| Inhalation | Respiratory irritation, dizziness, headache, potential cyanosis (blue lips/skin). | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Irritation, redness. | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][7] |

| Eye Contact | Serious irritation, redness, pain. | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |

| Ingestion | Nausea, vomiting, systemic toxicity. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[1][8] |

Spill Response Workflow

A minor spill (<5g or <50mL of a dilute solution) can be managed by trained lab personnel. For larger spills, evacuate the area and contact emergency services.

Caption: Workflow for responding to a chemical spill.

References

-

PubChem. Aniline derivative | C14H19NO3 | CID 139070881. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]

-

IQS Directory. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Australian Government Department of Health. Aniline and its salts - Evaluation statement. 26 June 2023. [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. National Center for Biotechnology Information. [Link]

-

Roth. Safety data sheet: Aniline. 01.07.2013. [Link]

-

Vibrant Pharma Inc. 3-Fluoro-4-(piperazin-1-yl)aniline. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. 02.03.2024. [Link]

-

PENTA. Aniline - SAFETY DATA SHEET. 08.04.2025. [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123. National Center for Biotechnology Information. [Link]

-

SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. 09.01.2024. [Link]

- Google Patents.

-

UNECE. Transport of Dangerous Goods. 13.09.2024. [Link]

-

Canada.ca. Aromatic Amines Group - information sheet. 15.08.2020. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. chemscene.com [chemscene.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. fishersci.ca [fishersci.ca]

- 8. international.skcinc.com [international.skcinc.com]

- 9. chemscene.com [chemscene.com]

Comparative Technical Guide: 4-(1H-pyrrol-1-yl)aniline vs. 3-Fluoro-4-(1H-pyrrol-1-yl)aniline

The following technical guide provides an in-depth comparative analysis of 4-(1H-pyrrol-1-yl)aniline and its fluorinated analog, 3-fluoro-4-(1H-pyrrol-1-yl)aniline .

Executive Summary

In the optimization of lead compounds for kinase inhibition and antimicrobial activity, the transition from a hydrogen-substituted phenyl ring to a fluorine-substituted analog is a critical "fluorine scan" strategy.

4-(1H-pyrrol-1-yl)aniline serves as a fundamental biaryl-like scaffold where the pyrrole ring functions as a bioisostere for phenyl or heteroaryl groups. However, this scaffold often suffers from rapid metabolic clearance via oxidative metabolism at the electron-rich aniline ring.

3-fluoro-4-(1H-pyrrol-1-yl)aniline introduces a fluorine atom ortho to the pyrrole moiety (and meta to the amine). This modification achieves three critical medicinal chemistry objectives:

-

Metabolic Blocking: Prevents oxidative metabolism at the sensitive C3 position.

-

Conformational Biasing: Induces a non-planar twist between the phenyl and pyrrole rings, potentially improving selectivity for enzyme pockets.

-

pKa Modulation: Lowers the basicity of the primary amine, altering solubility and permeability profiles.

This guide details the structural differences, synthetic pathways, and experimental protocols for these two distinct chemical entities.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The introduction of the fluorine atom significantly alters the electronic landscape of the molecule.

| Property | 4-(1H-pyrrol-1-yl)aniline | 3-Fluoro-4-(1H-pyrrol-1-yl)aniline |

| CAS Number | 52768-17-9 | 1026976-95-3 |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₉FN₂ |

| Molecular Weight | 158.20 g/mol | 176.19 g/mol |

| Predicted pKa (NH₂) | ~4.8 (Similar to aniline) | ~3.6 (Less basic) |

| LogP (Predicted) | 1.8 | 2.1 (More lipophilic) |

| Conformation | Planar / Near-Planar | Twisted (Dihedral angle > 30°) |

| Metabolic Liability | High (Ortho-hydroxylation) | Reduced (Blocked C3 position) |

Structural Analysis[9][10]

-

Electronic Effect: In the non-fluorinated compound, the pyrrole ring is weakly electron-donating via resonance (+M) but inductively withdrawing (-I). The fluorine atom in the 3-position is strongly electron-withdrawing (-I), which pulls electron density away from the primary amine (NH₂), lowering its pKa. This makes the fluoro-analog less likely to be protonated at physiological pH.

-

Steric "Ortho" Effect: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). Placing F at position 3 (ortho to the pyrrole at position 4) creates steric repulsion with the hydrogens of the pyrrole ring. This forces the two rings to rotate out of coplanarity, adopting a twisted conformation. This "twist" can be exploited to fit into narrow hydrophobic pockets in protein targets.

Synthetic Pathways[9]

The synthesis of both compounds relies on the Clauson-Kaas pyrrole synthesis , but the starting materials and reactivity profiles differ.

Pathway A: 4-(1H-pyrrol-1-yl)aniline (Non-Fluoro)

-

Precursor: 4-Nitroaniline.

-

Reactivity: High nucleophilicity facilitates rapid condensation.

-

Route: Condensation

Reduction.

Pathway B: 3-Fluoro-4-(1H-pyrrol-1-yl)aniline (Fluoro)

-

Precursor: 2-Fluoro-4-nitroaniline (CAS 364-78-3). Note: The fluorine must be ortho to the amine participating in the Clauson-Kaas reaction to end up ortho to the pyrrole in the final product.

-

Reactivity: The electron-withdrawing fluorine reduces the nucleophilicity of the starting aniline, often requiring extended reaction times or acid catalysis.

-

Route: Condensation

Reduction.

Caption: Comparative synthetic workflows. Note the specific starting material (2-Fluoro-4-nitroaniline) required to achieve the 3-fluoro-4-pyrrolyl substitution pattern in the final aniline.

Medicinal Chemistry Applications: The Fluorine Advantage

The transition to the 3-fluoro analog is rarely arbitrary. It is a calculated move to address specific liabilities in the parent scaffold.

Metabolic Stability (The "Soft Spot" Block)

Anilines are notorious for undergoing Phase I metabolism via Cytochrome P450 enzymes. The primary route is often ortho-hydroxylation relative to the electron-donating amine.

-

Non-Fluoro: The C3 position is electron-rich and sterically accessible, leading to rapid formation of aminophenols and subsequent quinone imines (toxic metabolites).

-

Fluoro: Fluorine at C3 blocks this metabolic attack. The C-F bond is metabolically inert.

Bioisosterism & Potency

The pyrrole ring acts as a non-basic bioisostere of pyridine or phenyl. However, the 3-fluoro-4-pyrrolyl motif mimics the twisted geometry of ortho-substituted biphenyls, which is often required to induce selectivity in kinase inhibitors (e.g., binding to the hinge region while avoiding steric clashes in the specificity pocket).

Caption: Metabolic blocking strategy. The 3-fluoro substituent prevents oxidative degradation at the metabolically vulnerable ortho-position.

Experimental Protocols

The following protocols are designed for high purity and reproducibility.

Protocol 1: Synthesis of Intermediate 1-(2-Fluoro-4-nitrophenyl)pyrrole

Targeting the Fluoro-Analog Precursor

Rationale: Direct reaction of phenylenediamines often yields bis-pyrroles. Using the nitro-aniline precursor ensures mono-pyrrole formation.

-

Reagents:

-

2-Fluoro-4-nitroaniline (1.0 eq, 10 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq, 11 mmol)

-

Glacial Acetic Acid (Solvent/Catalyst, 20 mL)

-

-

Procedure:

-

Dissolve 2-fluoro-4-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add 2,5-dimethoxytetrahydrofuran.

-

Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting aniline is polar/yellow; the product is less polar.

-

Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product usually precipitates as a solid.

-

Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from ethanol if necessary.

-

Yield: Expect 75–85%.

-

Protocol 2: Reduction to 3-Fluoro-4-(1H-pyrrol-1-yl)aniline

Chemomimetic Reduction avoiding Pyrrole Hydrogenation

Rationale: Catalytic hydrogenation (H2/Pd) can sometimes reduce the pyrrole ring to pyrrolidine if over-exposed. Iron-mediated reduction is milder and highly selective for the nitro group.

-

Reagents:

-

1-(2-Fluoro-4-nitrophenyl)pyrrole (1.0 eq, 5 mmol)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (5.0 eq)

-

Ethanol/Water (4:1 ratio, 25 mL)

-

-

Procedure:

-

Suspend the nitro-pyrrole intermediate in Ethanol/Water.

-

Add Iron powder and Ammonium Chloride.

-

Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

-

Validation: TLC should show disappearance of the nitro spot and appearance of a fluorescent amine spot (ninhydrin active).

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄.

-

Isolation: Evaporate solvent to yield the target aniline. Store under inert atmosphere (N₂) to prevent oxidation.

-

References

-

Clauson-Kaas Reaction Mechanism & Utility

- Title: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction.

- Source: Royal Society of Chemistry (Comprehensive Organic Chemistry Experiments).

-

URL:[Link]

-

Metabolic Stability of Fluoroanilines

- Title: Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines.

- Source: N

-

URL:[Link]

-

Physical Organic Chemistry of Fluorine

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Source: Journal of Medicinal Chemistry (via PMC).

-

URL:[Link]

-

pKa and Acidity of Pyrrole Derivatives

Sources

Literature review on 3-fluoro-4-(1H-pyrrol-1-yl)aniline synthesis

Executive Summary

Target Molecule: 3-fluoro-4-(1H-pyrrol-1-yl)aniline CAS Registry Number: [Not widely listed; specific intermediate] Molecular Formula: C₁₀H₉FN₂ Molecular Weight: 176.19 g/mol

This technical guide details the synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)aniline , a critical bi-aryl intermediate used in the development of pharmaceuticals, particularly kinase inhibitors and next-generation oxazolidinone antibiotics. The presence of the fluorine atom at the meta position (relative to the amine) and the ortho position (relative to the pyrrole) modulates metabolic stability and pKa, making this scaffold highly valuable in medicinal chemistry.

The recommended synthetic route utilizes a Clauson-Kaas pyrrole synthesis followed by a chemoselective nitro reduction . This approach is prioritized for its scalability, high yields, and avoidance of unstable diazonium intermediates often required in alternative Sandmeyer routes.

Retrosynthetic Analysis

To achieve the correct regiochemistry (Fluorine at position 3 relative to the aniline), the synthesis must begin with 2-fluoro-4-nitroaniline .

-

Logic: The pyrrole ring is constructed on the primary amine of the starting material. The nitro group at the para position is subsequently reduced to the final amine.

-

Disconnection: The C-N bond between the benzene ring and the pyrrole is the primary strategic disconnection.

Figure 1: Retrosynthetic strategy demonstrating the construction of the pyrrole ring prior to revealing the final aniline functionality.

Primary Synthesis Route: Clauson-Kaas Protocol

This method is the industry standard for synthesizing N-aryl pyrroles. It involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), which acts as a masked succinaldehyde.

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole

Reaction Type: Acid-catalyzed Cyclocondensation Time: 2–4 Hours Yield: 75–85%

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 2-Fluoro-4-nitroaniline | 1.0 | Limiting Reagent |

| 2,5-Dimethoxytetrahydrofuran | 1.1 – 1.5 | Cyclization Agent |

| Glacial Acetic Acid | Solvent | Solvent & Catalyst |

| Sodium Acetate (Optional) | 0.5 | Buffer (prevents tar) |

Experimental Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-fluoro-4-nitroaniline (10.0 g, 64.1 mmol) in glacial acetic acid (100 mL). The solution will be yellow/orange.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (9.1 mL, ~70 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (118°C) under an inert atmosphere (N₂ or Ar).

-

Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline spot should disappear within 2 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a dark solid.

-

Troubleshooting: If an oil forms instead of a solid, extract with Dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate.

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

-

Product: 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole (Yellow/Brown solid).

-

Step 2: Chemoselective Reduction to 3-fluoro-4-(1H-pyrrol-1-yl)aniline

Reaction Type: Heterogeneous Catalytic Hydrogenation Time: 4–12 Hours Yield: 85–95%

Scientific Rationale: While iron-mediated reduction (Bechamp) is possible, catalytic hydrogenation is preferred here to prevent acid-catalyzed polymerization of the electron-rich pyrrole ring, which can occur under harsh acidic conditions.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Intermediate (from Step 1) | 1.0 | Substrate |

| Pd/C (10% w/w) | 10 wt% | Catalyst |

| Methanol or Ethanol | Solvent | Solvent |

| Hydrogen Gas (H₂) | 1 atm | Reductant |

Experimental Protocol

-

Setup: Place the 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole (5.0 g) in a hydrogenation flask (or Parr shaker bottle).

-

Solvent: Dissolve in Methanol (50 mL). Ensure complete dissolution; mild warming is acceptable.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a stream of nitrogen.

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent under inert gas.

-

-

Hydrogenation:

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Purification:

-

The crude aniline is often pure enough for subsequent steps.

-

If necessary, recrystallize from Toluene/Hexane or purify via column chromatography (DCM/MeOH).

-

Final Product: 3-fluoro-4-(1H-pyrrol-1-yl)aniline (Off-white to light brown solid).

-

Analytical Validation

To ensure the integrity of the synthesized molecule, compare spectral data against these expected parameters.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Pyrrole: Two triplets/multiplets at ~6.2 ppm (2H) and ~7.0 ppm (2H).Aniline NH₂: Broad singlet at ~5.5 ppm (exchangeable with D₂O).Aromatic: Multiplets for 3 protons (positions 2, 5,[10][11] 6) showing F-coupling.[4] |

| ¹⁹F NMR | Single peak at ~ -120 to -130 ppm (Ar-F). |

| Mass Spectrometry | [M+H]⁺ peak at 177.08 m/z . |

| Appearance | The final aniline oxidizes slowly in air; store under nitrogen in the dark. |

Mechanism of Action (Clauson-Kaas)

Understanding the mechanism aids in troubleshooting low yields. The reaction proceeds via the acid-catalyzed opening of the furan ring, followed by nucleophilic attack by the aniline.

Figure 2: Mechanistic pathway of the Clauson-Kaas synthesis.

Safety & Handling

-

2-Fluoro-4-nitroaniline: Toxic by inhalation and ingestion. Potential skin sensitizer. Use in a fume hood.

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid. Irritant.

-

Palladium on Carbon: Pyrophoric when dry. Handle wet or under inert gas.[2]

-

Waste Disposal: Aqueous acidic waste from the Clauson-Kaas reaction must be neutralized before disposal. Heavy metal waste (Pd) must be segregated.

References

-

Clauson-Kaas Pyrrole Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Link

-

Microwave-Assisted Protocol: Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles in water. Organic & Biomolecular Chemistry. Link

-

Nitro Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. Link

-

General Pyrrole Synthesis Review: Estévez, V., et al. (2014). Synthetic Strategies towards N-Arylpyrroles. Chemical Reviews, 114(22), 11328–11378. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 7. Accomplish the conversion of aniline to ₂₄₆ - tribromofluorobenzene. - askIITians [askiitians.com]

- 8. orientjchem.org [orientjchem.org]

- 9. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 11. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of N-Arylpyrroles via Clauson-Kaas Methodology

Strategic Overview

The N-arylpyrrole moiety is a pharmacophore of immense significance, serving as the structural core for blockbuster statins (e.g., Atorvastatin), anti-inflammatory agents, and organic semiconductors. While the Paal-Knorr synthesis is the textbook approach, the Clauson-Kaas modification —utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked succinaldehyde surrogate—offers superior handling and stability compared to the volatile and unstable 1,4-dicarbonyls.

However, this reaction is deceptively simple. The primary failure mode is the formation of intractable "black tar" (polypyrrole) due to oxidative polymerization or excessive acid exposure. This guide moves beyond standard textbook descriptions to provide a robust, scalable, and self-validating protocol that prioritizes yield and purity.

Mechanistic Deconstruction: The "Hidden" Aldehyde

To master this synthesis, one must understand that 2,5-DMTHF is a pro-electrophile . It is unreactive toward amines until activated. The reaction proceeds through two distinct phases: Activation (Hydrolysis) and Condensation (Cyclization) .

Mechanistic Pathway

The acid catalyst serves two roles: it strips the methoxy groups to reveal the reactive acyclic 1,4-dicarbonyl (succinaldehyde) and catalyzes the subsequent dehydration steps.

Figure 1: The activation of 2,5-DMTHF requires acid hydrolysis to generate the reactive dicarbonyl species, which then condenses with the aniline.

Critical Parameter Optimization

The choice of solvent and catalyst defines the reaction's success. While Glacial Acetic Acid is the classical standard, it is not always optimal for acid-sensitive substrates.

| Parameter | Method A: Classical (Reflux) | Method B: Microwave (Green) | Method C: Two-Phase (Mild) |

| Solvent | Glacial Acetic Acid | Dioxane / Water (1:1) | Water / 1,2-DCE |

| Catalyst | Solvent acts as catalyst | None (Thermal/Autocatalytic) | p-TSA or Acetate Buffer |

| Temp/Time | 110°C / 1–4 Hours | 150°C / 10–20 Mins | 80°C / 4–12 Hours |

| Pros | Robust; dissolves most anilines. | High throughput; cleaner profile. | Removes product from acid layer; prevents tar. |

| Cons | Harsh; difficult workup for basic amines. | Scale-up limited by vessel size. | Slower kinetics; chlorinated solvent use. |

Experimental Protocols

Method A: Robust Thermal Synthesis (The "Gold Standard")

Best for: Stable anilines, gram-scale synthesis, and labs without microwave reactors.

Reagents:

-

Aniline derivative (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Glacial Acetic Acid (0.5 M concentration relative to aniline)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the aniline and 2,5-DMTHF to the flask. Add Glacial Acetic Acid.[1][2]

-

Note: The solution may turn dark immediately; this is normal.

-

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 1–2 hours.

-

Checkpoint: Monitor by TLC.[2] The aniline spot (often UV active and ninhydrin positive) should disappear. The pyrrole product is usually less polar (higher Rf).

-

-

Workup (Critical):

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Self-Validating Step: If the product precipitates as a solid, filter and wash with water. If it oils out, extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Neutralization: If extracting, wash the organic layer with Saturated NaHCO₃ until bubbling ceases to remove acetic acid.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Electron-deficient anilines, library generation, and rapid optimization.

Reagents:

-

Aniline derivative (1.0 equiv)

-

2,5-DMTHF (1.2 equiv)

-

Solvent: 1,4-Dioxane/Water (1:1 ratio) or pure Acetic Acid

Protocol:

-

Loading: In a microwave-safe vial, combine aniline and 2,5-DMTHF.

-

Solvent: Add solvent (approx. 2–4 mL for 1 mmol scale). Cap the vial.

-

Irradiation: Heat to 150°C for 15 minutes (High Absorption setting).

-

Analysis: Cool to 50°C using compressed air (built-in feature of most reactors). Check LC-MS.

-

Insight: Microwave heating often suppresses "tar" formation by accelerating the condensation step faster than the polymerization side-reactions.

-

-

Workup: Dilute with water and extract as described in Method A.

Troubleshooting & Quality Control

The "Black Tar" scenario is the most common failure. It results from the polymerization of the electron-rich pyrrole product in the presence of strong acid and oxygen.

Figure 2: Diagnostic workflow for mitigating polymerization and low yields.

Key QC Checkpoints:

-

Reagent Purity: 2,5-DMTHF is often a mixture of cis/trans isomers. This does not affect the reaction, as both hydrolyze to the same aldehyde. However, old bottles may contain peroxides; test with starch-iodide paper if unsure.

-

Stoichiometry: Do not use a large excess of 2,5-DMTHF (>1.5 equiv), as the hydrolyzed aldehyde can polymerize with itself, complicating purification.

-

Acid Sensitivity: If the product contains acid-labile groups (e.g., Boc, acetals), use Method C (Two-Phase) with a buffered aqueous layer to keep the pH near 4–5.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.[6]

-

Ketcha, D. M., et al. (2009).[1][4][5][7] The Clauson-Kaas pyrrole synthesis under microwave irradiation. Arkivoc, (xi), 181–190.

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.

-

Smith, J. A., et al. (2006). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction.[8] Tetrahedron Letters, 47(5), 799-801.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: High-Efficiency Coupling of 3-Fluoro-4-(1H-pyrrol-1-yl)aniline in Kinase Inhibitor Synthesis

Abstract & Strategic Importance

The coupling of 3-fluoro-4-(1H-pyrrol-1-yl)aniline (CAS: 1026976-95-3) with 4-chloroquinazoline scaffolds is a pivotal step in the synthesis of next-generation EGFR and HER2 tyrosine kinase inhibitors (TKIs). This specific aniline intermediate offers a unique Structure-Activity Relationship (SAR) profile: the 3-fluoro group enhances metabolic stability and modulates pKa, while the 4-(1H-pyrrol-1-yl) moiety provides a bulky, lipophilic vector that occupies the hydrophobic pocket of the ATP-binding site, similar to the 3-chloro-4-fluoro motif found in Gefitinib.

However, this reaction presents a specific synthetic challenge: the inductive electron-withdrawing effect of the fluorine atom at the 3-position significantly reduces the nucleophilicity of the aniline amine, often leading to sluggish reaction rates or incomplete conversion under standard conditions. Furthermore, the electron-rich pyrrole ring introduces a risk of acid-catalyzed polymerization if harsh acidic conditions are maintained for extended periods.

This guide provides two optimized protocols—Solvent-Mediated Precipitation (Method A) and Base-Promoted Catalysis (Method B) —designed to maximize yield (>85%) and purity while preserving the integrity of the pyrrole ring.

Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7][8][9][10]

The Electrophile-Nucleophile Mismatch

The reaction follows a standard Nucleophilic Aromatic Substitution (

-